Physicochemical Profiling of N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide: A Pre-Formulation Whitepaper
Physicochemical Profiling of N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide: A Pre-Formulation Whitepaper
Executive Summary
In early-stage drug discovery and materials science, the successful progression of a hit compound relies heavily on its physicochemical robustness. N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide (Molecular Formula: C13H18N2O) is a highly versatile small-molecule building block. Structurally, it integrates a lipophilic cyclopentyl ring, a rigidifying carboxamide linker, and an ionizable meta-aminomethylphenyl moiety.
As a Senior Application Scientist, I have designed this technical guide to move beyond basic structural descriptions. Here, we will dissect the structure-property relationships (SPR) of this compound and establish self-validating experimental protocols for its characterization. By understanding the causality behind its ionization, lipophilicity, and solubility, researchers can intelligently formulate this compound for in vitro and in vivo applications.
Structural and Physicochemical Profiling
The physicochemical behavior of N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide is dictated by the interplay of its three primary structural motifs:
-
The Cyclopentyl Ring: Confers necessary lipophilicity (van der Waals interactions) to drive membrane permeability while maintaining a lower molecular weight penalty compared to substituted cyclohexanes or aromatic rings.
-
The Carboxamide Linker: Acts as both a hydrogen bond donor (NH) and acceptor (C=O). The partial double-bond character of the C-N bond restricts rotation, reducing the entropic penalty upon target binding.
-
The Aminomethyl Group (-CH₂NH₂): This is the most critical functional group for formulation. Because the primary amine is insulated from the aromatic ring by a methylene bridge (a benzylic system), its lone pair is not delocalized into the pi-system. Consequently, it behaves as an aliphatic amine (pKa ~9.3) rather than a weak aniline (pKa ~4.6).
Quantitative Data Summary
The following table summarizes the key physicochemical parameters, integrating computational predictions from the [1] with established medicinal chemistry heuristics.
| Parameter | Value | Mechanistic Implication / Causality |
| Molecular Formula | C13H18N2O | - |
| Monoisotopic Mass | 218.1419 Da | Well below the 500 Da threshold, ensuring a low penalty for passive diffusion. |
| Predicted XLogP | 1.5 | Indicates a favorable balance; lipophilic enough for target engagement, polar enough for aqueous clearance. |
| Predicted pKa | ~9.3 (Amine) | >98% protonated at physiological pH (7.4), allowing for stable hydrochloride salt formation. |
| TPSA | 55.1 Ų | Optimal for membrane permeability (ideally < 90 Ų for blood-brain barrier penetration). |
| H-Bond Donors/Acceptors | 3 / 2 | Satisfies Lipinski's rules; facilitates specific target binding via the amide and amine networks. |
Experimental Methodologies: Self-Validating Systems
To empirically validate the predicted parameters, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent artifactual data, a necessity outlined in .
Protocol A: Potentiometric Determination of pKa
Potentiometry remains the gold standard for pKa determination because it directly measures the thermodynamic activity of protons.
-
Step 1: Ionic Strength Control. Prepare a 1.5 mM solution of the compound in 0.15 M KCl. Causality: pKa is thermodynamically dependent on the activity coefficients of the species. 0.15 M KCl mimics physiological ionic strength, ensuring the measured pKa translates accurately to biological models.
-
Step 2: Acidification. Lower the solution to pH 2.0 using standardized 0.5 M HCl. Causality: This guarantees 100% protonation of the primary amine (-CH₂NH₃⁺) prior to the titration run.
-
Step 3: Titration. Titrate with standardized 0.5 M KOH under an Argon gas blanket up to pH 11.0. Causality: Argon excludes atmospheric CO₂, which would otherwise dissolve to form carbonic acid and create false inflection points in the titration curve.
-
Step 4: Data Analysis. Plot the Bjerrum difference curve (average number of bound protons vs. pH) to extract the precise pKa.
Protocol B: Lipophilicity (LogD at pH 7.4) via Shake-Flask Method
Because this compound is highly ionizable, LogP (the partition coefficient of the neutral species) is less pharmacologically relevant than LogD (the distribution coefficient at a specific pH). This protocol is adapted from the.
-
Step 1: Mutual Saturation. Stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours, then separate. Causality: If the phases are not mutually saturated beforehand, water will migrate into the octanol phase during the assay, altering phase volumes and skewing the concentration ratio.
-
Step 2: Partitioning. Dissolve the compound in the saturated octanol phase (1 mg/mL). Combine with saturated PBS in three distinct volume ratios (1:1, 1:2, 2:1) in glass vials. Causality: Testing multiple ratios is a self-validating check; if the calculated LogD varies between ratios, it indicates aggregation or micelle formation.
-
Step 3: Equilibration & Separation. Mechanically agitate for 1 hour, then centrifuge at 3000 rpm for 15 minutes. Causality: Centrifugation is critical to collapse micro-emulsions at the interface. Even a 1% aqueous micro-emulsion in the octanol phase will drastically corrupt the UV quantification.
-
Step 4: Quantification. Analyze both phases via HPLC-UV at the compound's lambda max (approx. 254 nm for the phenyl ring).
Protocol C: Kinetic Solubility Profiling
Kinetic solubility determines the compound's propensity to precipitate when introduced from a DMSO stock into an aqueous assay, a common failure point in high-throughput screening as detailed by .
-
Step 1: Spiking. Add 10 µL of a 10 mM DMSO stock solution into 490 µL of PBS (pH 7.4) to achieve a 2% DMSO final concentration.
-
Step 2: Incubation. Shake at 37°C for 24 hours to reach pseudo-equilibrium.
-
Step 3: Filtration. Filter the suspension through a 0.45 µm PVDF membrane. Causality: PVDF is chosen for its low non-specific binding properties, ensuring the dissolved compound is not stripped from the solution by the filter matrix.
-
Step 4: HPLC-UV analysis of the filtrate against a standard calibration curve.
Visualizations of Workflows and Mechanisms
To synthesize the experimental approaches and the fundamental chemical behavior of the compound, the following logical architectures are provided.
Caption: Workflow for the comprehensive physicochemical characterization of the compound.
Caption: pH-dependent ionization equilibrium of the benzylic primary amine.
Mechanistic Insights and Formulation Strategy
The physicochemical profile of N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide presents a classic medicinal chemistry optimization scenario.
Because the pKa is approximately 9.3, the molecule exists almost entirely as a cation in systemic circulation (pH 7.4). While this cationic state guarantees excellent aqueous solubility (preventing assay precipitation), it creates a high desolvation energy barrier for passive diffusion across lipid bilayers. The lipophilic cyclopentyl and phenyl rings act as a counterbalance, pulling the LogD up to a moderate level that permits adequate membrane permeation.
For formulation, the free base form of this compound will likely be an oil or a low-melting solid due to the flexibility of the cyclopentyl and aminomethyl groups. Therefore, it is highly recommended to isolate the compound as a hydrochloride or mesylate salt . This will not only improve the crystallinity and shelf-life stability of the bulk powder but will also lock the molecule into its highly soluble protonated state for downstream biological assays.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons.[Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.). Academic Press / Elsevier.[Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]
-
PubChemLite. (2025). N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide (C13H18N2O). Luxembourg Centre for Systems Biomedicine.[Link]
